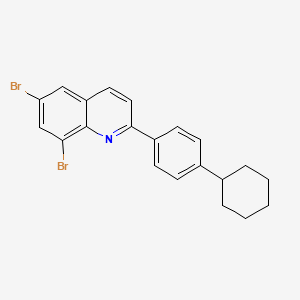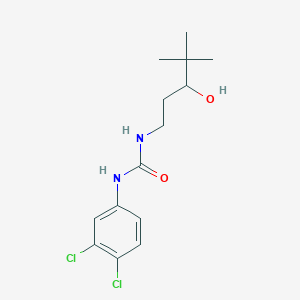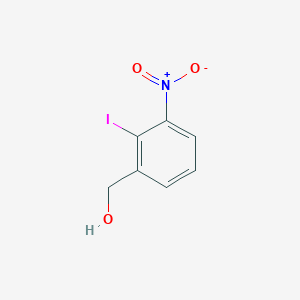
6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline is a chemical compound with the molecular formula C21H19Br2N and a formula weight of 445.19 . It’s a compound with diverse applications in scientific research.
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a nitrogen-based heterocyclic aromatic compound, with two bromine atoms and a cyclohexylphenyl group attached .Applications De Recherche Scientifique
Anticancer Activity
Quinoline compounds are recognized for their anticancer properties, where they serve as foundational structures for synthesizing molecules with significant medical benefits. Their anticancer activity is linked to their ability to inhibit critical processes such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. The structural versatility of quinoline allows for the creation of diverse derivatives, enhancing their effectiveness against various cancer targets (Solomon Vr & H. Lee, 2011).
Antidepressant Potential
Another application area for quinoline derivatives is in the development of rapid-onset antidepressants. Certain quinoline-based structures have been identified as potent adenosine receptor antagonists, showing promising results in behavioral models of depression. These findings suggest potential therapeutic applications for quinoline derivatives in treating depression (R. Sarges et al., 1990).
Antitubercular Activity
The synthesis and evaluation of novel quinoline derivatives have also demonstrated significant antitubercular properties. Some synthesized compounds have shown high activity against Mycobacterium tuberculosis, suggesting their potential as effective antitubercular agents (S. Kantevari et al., 2011).
Nonlinear Optical (NLO) Applications
Quinoline derivatives exhibit interesting nonlinear optical (NLO) properties, making them candidates for technological applications such as optical switching, data storage, and photonic devices. The combination of experimental and density functional theory (DFT) studies on quinoline derivatives has helped understand their electronic and NLO characteristics, highlighting their potential in advanced optical technologies (M. Khalid et al., 2019).
Synthesis of Structurally Diverse Compounds
Quinoline derivatives serve as key intermediates in the synthesis of a wide range of structurally diverse compounds. For example, innovative synthetic routes have enabled the creation of complex quinoline structures with potential applications in medicinal chemistry and materials science (Hongyang Zhao et al., 2016).
Propriétés
IUPAC Name |
6,8-dibromo-2-(4-cyclohexylphenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Br2N/c22-18-12-17-10-11-20(24-21(17)19(23)13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-14H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBUXYZTTQJKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2706198.png)


![N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2706203.png)
![5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2706204.png)
![N-Ethyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2706205.png)

![Ethyl 1-(2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2706211.png)





